molecular formula C4H11NO4 B13567050 H-2-Me-DL-Ser-OH

H-2-Me-DL-Ser-OH

Cat. No.: B13567050
M. Wt: 137.13 g/mol
InChI Key: QLYQPYLOKLLLAD-UHFFFAOYSA-N
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Description

It is a non-proteinogenic amino acid with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the alpha carbon, making it a unique variant of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2-Me-DL-Ser-OH typically involves the use of serine as a starting material. One common method is the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

H-2-Me-DL-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-amino-3-oxo-2-methylpropanoic acid, while reduction can regenerate the original compound.

Scientific Research Applications

H-2-Me-DL-Ser-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-2-Me-DL-Ser-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with enzymes and receptors compared to its parent compound, DL-serine.

Properties

Molecular Formula

C4H11NO4

Molecular Weight

137.13 g/mol

IUPAC Name

2-amino-3-hydroxy-2-methylpropanoic acid;hydrate

InChI

InChI=1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2

InChI Key

QLYQPYLOKLLLAD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(=O)O)N.O

Origin of Product

United States

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